1-(4-Chlorophenyl)-3-(propylamino)-1H-pyrrole-2,5-dione
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Overview
Description
1-(4-Chlorophenyl)-3-(propylamino)-1H-pyrrole-2,5-dione is a synthetic organic compound with a unique structure that includes a chlorophenyl group, a propylamino group, and a pyrrole-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(propylamino)-1H-pyrrole-2,5-dione typically involves the reaction of 4-chlorobenzaldehyde with propylamine to form an intermediate Schiff base. This intermediate is then cyclized with maleic anhydride under acidic conditions to yield the desired pyrrole-2,5-dione structure. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(propylamino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(propylamino)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(propylamino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: A compound with a similar chlorophenyl group but different core structure.
N-(4-Chlorophenyl)acetamide: Another compound with a chlorophenyl group but different functional groups.
Uniqueness
1-(4-Chlorophenyl)-3-(propylamino)-1H-pyrrole-2,5-dione is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties. Its pyrrole-2,5-dione core is particularly noteworthy for its potential reactivity and interactions with biological targets.
Properties
CAS No. |
53281-79-1 |
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Molecular Formula |
C13H13ClN2O2 |
Molecular Weight |
264.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(propylamino)pyrrole-2,5-dione |
InChI |
InChI=1S/C13H13ClN2O2/c1-2-7-15-11-8-12(17)16(13(11)18)10-5-3-9(14)4-6-10/h3-6,8,15H,2,7H2,1H3 |
InChI Key |
PFMDZFHQDJAWGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC(=O)N(C1=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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